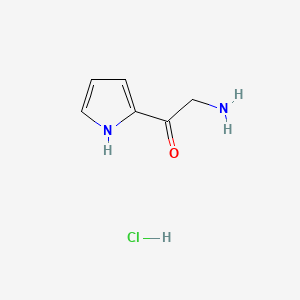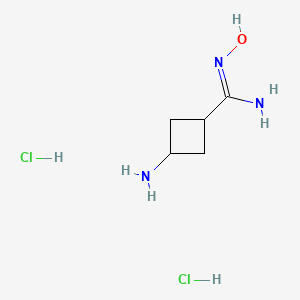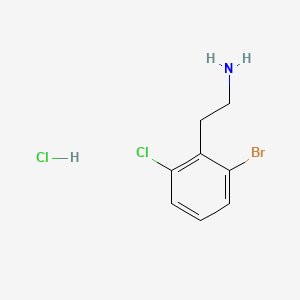
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride (2-MNPPAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is a member of the nitrophenylprop-2-enamine family of compounds. 2-MNPPAH has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.
科学的研究の応用
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies of the effects of nitric oxide on cell signaling pathways, as well as in studies of the effects of nitric oxide on cell cycle progression. It has also been used in studies of the effects of nitric oxide on gene expression, as well as in studies of the effects of nitric oxide on cell motility. Additionally, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been used in studies of the effects of nitric oxide on apoptosis and on cell proliferation.
作用機序
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride is thought to act by inhibiting the enzyme nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the conversion of the amino acid arginine to nitric oxide. By inhibiting NOS, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride can decrease the production of nitric oxide in cells, which can lead to changes in cell signaling pathways, cell cycle progression, gene expression, cell motility, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to decrease the production of nitric oxide, which can lead to changes in the expression of genes involved in cell signaling. In studies of cell cycle progression, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis. In studies of cell motility, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to decrease the motility of cells.
実験室実験の利点と制限
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of scientific research applications. Additionally, it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride in laboratory experiments. For example, it is not very stable in solution, and it can be toxic to cells at high concentrations.
将来の方向性
There are several potential future directions for research involving 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride. For example, further research could be conducted to determine the effects of 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride on other cell signaling pathways, as well as its effects on other aspects of cell cycle progression. Additionally, further research could be conducted to determine the effects of 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride on other aspects of gene expression and cell motility. Finally, further research could be conducted to determine the optimal concentrations of 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride for use in laboratory experiments.
合成法
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride can be synthesized through the reaction of 3-methyl-4-nitrophenol with prop-2-en-1-amine in the presence of hydrochloric acid. This reaction produces 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride and water as the primary products. The reaction is typically carried out at room temperature and can be completed in a few hours.
特性
IUPAC Name |
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7-5-9(8(2)6-11)3-4-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRNXKBGCJGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)



![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)
